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1,4-Naphthalenedione, 2-bromo-8-methoxy-

Cat. No.: B11853513
CAS No.: 69833-10-9
M. Wt: 267.07 g/mol
InChI Key: KCNYHARDAYOUKZ-UHFFFAOYSA-N
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Description

Context of 1,4-Naphthoquinone (B94277) Chemistry in Advanced Organic Research

1,4-Naphthoquinone, a bicyclic aromatic dione, serves as a fundamental building block in the synthesis of a vast array of natural products and synthetic compounds. jst.go.jpnih.gov Its versatile reactivity, stemming from the conjugated system of double bonds and carbonyl groups, allows for a wide range of chemical modifications. jst.go.jp Researchers have long been captivated by the 1,4-naphthoquinone framework due to its prevalence in biologically active molecules, including vitamins and anticancer agents. unav.eduwikipedia.org The ability to readily undergo reduction, oxidation, and nucleophilic addition reactions makes it an attractive target for developing new substances with significant biological potential. jst.go.jp In recent years, advanced organic research has focused on creating novel 1,4-naphthoquinone derivatives with tailored properties, leading to the discovery of compounds with cardioprotective, anti-inflammatory, antimicrobial, and antitumor activities. jst.go.jp

Structural Features and Chemical Reactivity of Substituted Naphthoquinones

The chemical behavior of 1,4-naphthoquinones is profoundly influenced by the nature and position of substituents on their aromatic ring. The introduction of various functional groups can modulate the electronic properties and steric environment of the quinone core, thereby fine-tuning its reactivity. mdpi.com For instance, the position of a substituent can dictate the outcome of cycloaddition reactions. acs.org The quinone's strong electrophilic character facilitates covalent bond formation with biological macromolecules. mdpi.com

The reactivity of the 1,4-naphthoquinone system is characterized by its ability to accept one or two electrons, forming semiquinone and hydroquinone (B1673460) species, respectively. unav.edumdpi.com This redox cycling capability is central to the biological activities of many naphthoquinone derivatives. Nucleophilic substitution reactions are also a hallmark of their chemistry, with various nucleophiles readily adding to the quinone ring. researchgate.netresearchgate.net

Research Significance of Halogenated and Alkoxy-Substituted 1,4-Naphthalenediones

The strategic incorporation of halogen and alkoxy groups onto the 1,4-naphthoquinone scaffold has proven to be a fruitful avenue of research. Halogenation, particularly bromination, can significantly alter the electronic nature of the molecule, often enhancing its reactivity and biological efficacy. For example, 2-bromo-1,4-naphthoquinone serves as a key intermediate in the synthesis of more complex derivatives. mdpi.comnih.gov

Alkoxy groups, such as the methoxy (B1213986) group, can also modulate the properties of the naphthoquinone core. The presence of a methoxy group can influence the molecule's solubility, lipophilicity, and interactions with biological targets. nih.gov For example, 2-methoxy-1,4-naphthoquinone (B1202248), found in Impatiens species, has been investigated for its potential therapeutic applications. wikipedia.orgsigmaaldrich.com The combination of both halogen and alkoxy substituents on the 1,4-naphthalenedione ring system, as seen in 1,4-Naphthalenedione, 2-bromo-8-methoxy-, presents a unique set of properties that are of significant interest to synthetic and medicinal chemists.

Current State of Research on 1,4-Naphthalenedione, 2-bromo-8-methoxy-

While extensive research exists on various substituted 1,4-naphthoquinones, the specific compound 1,4-Naphthalenedione, 2-bromo-8-methoxy- remains a relatively underexplored entity. Much of the available information pertains to its role as a synthetic intermediate. For instance, the synthesis of 2-bromo-1-methoxynaphthalene (B1280191) has been documented as a precursor, highlighting the chemical accessibility of related structures. chemicalbook.com

The reactivity of similar brominated naphthoquinones has been studied, providing a basis for predicting the chemical behavior of this specific compound. mdpi.comnih.gov For example, 2-bromo-1,4-naphthoquinone is known to participate in nucleophilic substitution reactions. mdpi.com Furthermore, studies on related methoxy-substituted naphthoquinones offer insights into the potential biological activities that could be associated with the 8-methoxy substitution. nih.gov The unique combination of a bromine atom at the 2-position and a methoxy group at the 8-position suggests that 1,4-Naphthalenedione, 2-bromo-8-methoxy- could possess interesting electronic and steric properties, making it a compelling target for future synthetic and biological investigations.

Chemical Properties and Synthesis

A comprehensive understanding of a chemical compound begins with its fundamental properties and the methods for its creation. This section details the known chemical data for 1,4-Naphthalenedione, 2-bromo-8-methoxy- and outlines a plausible synthetic pathway based on established chemical reactions.

PropertyValue
Molecular FormulaC₁₁H₇BrO₃
Molecular Weight267.08 g/mol
AppearanceNot specified
Melting PointNot specified
SolubilityNot specified

Note: Specific experimental data for 1,4-Naphthalenedione, 2-bromo-8-methoxy- is limited in publicly available literature. The table above represents calculated values and placeholders for experimental data.

The synthesis of 1,4-Naphthalenedione, 2-bromo-8-methoxy- is not explicitly detailed in the surveyed literature. However, a logical synthetic route can be proposed based on known transformations of related naphthoquinone and naphthalene (B1677914) precursors. A plausible approach would involve the bromination of an 8-methoxy-1,4-naphthalenedione precursor. Alternatively, one could envision a pathway starting from a suitably substituted naphthalene, followed by oxidation to the quinone.

For example, the synthesis of 2-bromo-1,4-naphthoquinone is well-established and often involves the bromination of 1-naphthol (B170400) followed by oxidation. prepchem.com A similar strategy could potentially be adapted for an 8-methoxy-substituted starting material. The synthesis of 2-bromo-1-methoxynaphthalene has also been reported, which could serve as a starting point for subsequent oxidation to the desired quinone. chemicalbook.com

Detailed Research Findings

While direct research on 1,4-Naphthalenedione, 2-bromo-8-methoxy- is sparse, a wealth of information on closely related analogs provides a strong foundation for understanding its potential chemical reactivity and biological significance.

The reactivity of the C2 position in 1,4-naphthoquinones is well-documented. The presence of a bromine atom at this position, as in 2-bromo-1,4-naphthoquinone, makes it an excellent leaving group for nucleophilic substitution reactions. mdpi.comnih.gov This allows for the introduction of a wide variety of substituents at the C2 position, leading to the creation of diverse libraries of compounds for biological screening. researchgate.netresearchgate.net

The influence of a methoxy group on the aromatic ring of a naphthoquinone is also significant. In related compounds, a methoxy group at the C5 or C8 position has been shown to be inactive for certain biological activities, suggesting that the position of the alkoxy group is crucial. nih.gov However, the presence of an 8-methoxy group, in combination with other substituents, has been explored in the context of inhibiting specific enzymes. nih.gov

Given these precedents, it is reasonable to hypothesize that 1,4-Naphthalenedione, 2-bromo-8-methoxy- would serve as a versatile intermediate for the synthesis of novel 2,8-disubstituted-1,4-naphthoquinones. The bromine at the C2 position would be amenable to displacement by various nucleophiles (N-, S-, and O-based), while the 8-methoxy group would modulate the electronic properties of the entire ring system. The resulting derivatives would be prime candidates for evaluation in a range of biological assays, building upon the known activities of other substituted naphthoquinones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrO3 B11853513 1,4-Naphthalenedione, 2-bromo-8-methoxy- CAS No. 69833-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69833-10-9

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

2-bromo-8-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H7BrO3/c1-15-9-4-2-3-6-8(13)5-7(12)11(14)10(6)9/h2-5H,1H3

InChI Key

KCNYHARDAYOUKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=CC2=O)Br

Origin of Product

United States

Synthetic Methodologies for 1,4 Naphthalenedione, 2 Bromo 8 Methoxy and Analogous Compounds

Strategies for Halogenation of the 1,4-Naphthoquinone (B94277) Core

The introduction of a bromine atom at the C2-position of the 1,4-naphthoquinone ring is a key step in the synthesis of the target compound. This can be achieved through direct bromination of a pre-functionalized naphthoquinone or by utilizing a pre-brominated starting material.

Direct Bromination Approaches

Direct bromination of the 1,4-naphthoquinone core can be a straightforward method for introducing a halogen atom. For instance, the bromination of juglone (B1673114) (5-hydroxy-1,4-naphthalenedione), a naturally occurring naphthoquinone, has been reported. acs.orgacs.orgnih.gov While not the specific target compound, this demonstrates the feasibility of direct halogenation on a substituted naphthoquinone ring. The reaction of juglone with bromine (Br₂) in the presence of hydrogen peroxide (H₂O₂) in chloroform at room temperature can yield a brominated derivative. researchgate.net This approach suggests that a similar direct bromination could potentially be applied to 8-methoxy-1,4-naphthalenedione to yield the desired 2-bromo-8-methoxy-1,4-naphthalenedione. The reactivity and regioselectivity of such a reaction would be influenced by the electronic effects of the methoxy (B1213986) group on the aromatic ring.

Another example of direct halogenation involves the treatment of 4'-ethoxy-5-anilido-8-hydroxy-1,4-naphthoquinone-1-imine with bromine, which results in the formation of 3'-bromo-4'-ethoxy-5-anilido-8-hydroxy-1,4-naphthoquinone-1-imine. google.com This further supports the principle of direct halogenation on substituted naphthoquinone systems.

Synthesis from Precursors (e.g., 2-bromo-1,4-naphthoquinone)

An alternative and often more controlled strategy involves the synthesis of a halogenated precursor, such as 2-bromo-1,4-naphthoquinone, which can then be further functionalized. A well-established method for the synthesis of 2-bromo-1,4-naphthoquinone starts from 1-naphthol (B170400). prepchem.com The reaction involves treating a solution of 1-naphthol in glacial acetic acid with N-bromosuccinimide (NBS) in a mixture of glacial acetic acid and water. prepchem.com This reaction proceeds at a moderately elevated temperature (around 45° C) to afford 2-bromo-1,4-naphthoquinone in good yield after purification by recrystallization. prepchem.com

Starting MaterialReagentsSolventTemperatureProductYield
1-NaphtholN-BromosuccinimideGlacial Acetic Acid / Water45° C2-Bromo-1,4-naphthoquinone78% prepchem.com

This precursor, 2-bromo-1,4-naphthoquinone, serves as a versatile intermediate for the introduction of other functional groups, including the 8-methoxy group, through subsequent reactions. For example, it has been used in radical alkylation reactions. nih.gov

Introduction of Methoxy Functionality at Aromatic Positions

The incorporation of a methoxy group at the C8-position of the naphthoquinone ring is another critical transformation. This can be achieved through various methylation techniques.

Regioselective O-Methylation Reactions

Regioselective O-methylation of a corresponding hydroxyl-substituted naphthoquinone is a common and effective method for introducing a methoxy group. For instance, 2-hydroxy-3-bromo-1,4-naphthoquinone can be methylated using dimethyl sulfate in acetone with potassium carbonate as a catalyst to produce 2-methoxy-3-bromo-1,4-naphthoquinone. sciforum.net Similarly, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) can be converted to 2-methoxy-1,4-naphthoquinone (B1202248) by refluxing in methanol with concentrated hydrochloric acid. semanticscholar.org

A plausible route to the target compound would involve the O-methylation of 8-hydroxy-1,4-naphthalenedione (a tautomer of juglone). The synthesis of O-methyl-juglone has been documented, demonstrating the feasibility of this approach. acs.org The specific conditions for achieving regioselective methylation at the 8-position would be crucial.

Nucleophilic Aromatic Substitution with Methoxide Sources

While less common for the introduction of a methoxy group onto an electron-rich aromatic ring of a naphthoquinone, nucleophilic aromatic substitution (SNAr) could be a potential strategy if a suitable leaving group is present at the 8-position. However, SNAr reactions are more typically employed for substitutions on the quinone ring itself, which is more electron-deficient. Given the nature of the naphthoquinone system, direct O-methylation of an 8-hydroxy precursor is generally a more synthetically accessible route.

Convergent and Divergent Synthetic Routes for 1,4-Naphthalenedione, 2-bromo-8-methoxy-

The synthesis of 1,4-naphthalenedione, 2-bromo-8-methoxy- can be approached through both convergent and divergent strategies, combining the aforementioned halogenation and methoxylation reactions.

A divergent synthesis could commence from a common intermediate, such as a dihydroxy- or hydroxy-amino-naphthalene derivative, which is then elaborated to introduce the bromo and methoxy functionalities in a stepwise manner.

A convergent synthesis , on the other hand, would involve the preparation of two key fragments that are then combined in a later step. However, for a relatively small molecule like 1,4-naphthalenedione, 2-bromo-8-methoxy-, a linear, stepwise approach is more common.

A plausible and logical linear synthetic route would be:

Synthesis of 8-Hydroxy-1,4-naphthalenedione (Juglone): This naturally occurring compound can also be synthesized through various methods, such as the oxidation of 1,5-dihydroxynaphthalene. acs.org

O-Methylation: The selective methylation of the hydroxyl group at the 8-position of juglone would yield 8-methoxy-1,4-naphthalenedione. This step is critical for installing the methoxy functionality.

Regioselective Bromination: The final step would be the selective bromination of 8-methoxy-1,4-naphthalenedione at the 2-position. The directing effects of the existing carbonyl and methoxy groups would influence the regioselectivity of this halogenation. Based on the electronic properties of the naphthoquinone system, the 2- and 3-positions are activated for electrophilic attack, and the presence of the 8-methoxy group would likely favor bromination at the 2-position.

The following table summarizes a potential synthetic pathway:

StepStarting MaterialKey TransformationIntermediate/Product
11,5-DihydroxynaphthaleneOxidation8-Hydroxy-1,4-naphthalenedione (Juglone)
28-Hydroxy-1,4-naphthalenedioneO-Methylation8-Methoxy-1,4-naphthalenedione
38-Methoxy-1,4-naphthalenedioneRegioselective Bromination1,4-Naphthalenedione, 2-bromo-8-methoxy-

This proposed route leverages known transformations on the naphthoquinone scaffold and provides a logical pathway to the target molecule. Further optimization of reaction conditions would be necessary to achieve high yields and selectivity at each step.

Multi-Step Synthetic Sequences

Multi-step synthesis provides a rational and controllable approach to building complex molecules like 2-bromo-8-methoxy-1,4-naphthalenedione. These sequences often involve the stepwise introduction of functional groups onto a naphthalene (B1677914) or naphthoquinone core.

A plausible multi-step route could begin with the bromination of a suitable methoxy-naphthalene precursor. For instance, a process for synthesizing the isomeric 2-methoxy-6-bromo-naphthalene involves the bromination of 2-methoxy-naphthalene with bromine in acetic or propionic acid to yield 1,6-dibromo-2-methoxy-naphthalene. This intermediate is then selectively debrominated at the 1-position by adding metallic iron directly to the reaction mixture. This "bromo-debromo" strategy allows for regioselective synthesis under mild conditions. googleapis.com A final oxidation step would then be required to convert the naphthalene ring into the 1,4-naphthoquinone.

Alternatively, the synthesis could start from naphthalene itself. An efficient four-step synthesis of 2,5,8-tribromonaphthalene-1,4-dione (a poly-brominated analogue) has been described. researchgate.net This process involves:

Bromination of naphthalene to form a hexabromide intermediate.

Silver-promoted solvolysis of the hexabromide to produce a specific diastereomer of a tetrabromo-dimethoxy-tetrahydronaphthalene.

Dehydrobromination using sodium methoxide to yield a tribromodihydronaphthalene-1,4-diol.

Oxidation with pyridinium chlorochromate (PCC) to furnish the final tribromonaphthoquinone. researchgate.net

Adapting such a sequence would require controlling the bromination to achieve the desired substitution pattern and introducing the methoxy group at the 8-position, potentially through nucleophilic substitution on a suitably activated precursor.

One-Pot and Cascade Reactions

To improve efficiency and reduce waste, one-pot and cascade reactions have emerged as powerful tools in organic synthesis. These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources.

One-pot syntheses of naphthoquinones have been developed using the Diels-Alder reaction. For example, hydroxy-substituted 1,4-naphthoquinones can be prepared through a base-catalyzed Diels-Alder reaction between a hydroxy-substituted 2-pyrone and 1,4-benzoquinone, which proceeds smoothly under mild conditions. asianpubs.org Another approach involves a one-pot process starting from hydroquinone (B1673460) and substituted 1,3-dienes, using a Mo-V-P heteropolyacid as a bifunctional catalyst that facilitates both the initial cycloaddition and subsequent oxidation. scirp.org This method has been used to produce various alkyl-substituted naphthoquinones in good yields. scirp.org

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, offer an elegant route to complex fused-ring systems. Palladium(II)-catalyzed cascade reactions of ene-yne substrates have been utilized to construct naphtho[1,2-b]furans and benzo[g]indoles through successive hetero- and benz-annulations in one pot. acs.org While not directly yielding the target compound, these advanced methodologies highlight the potential for designing novel cascade sequences to assemble highly substituted naphthoquinone cores.

Furthermore, a one-pot nucleophilic substitution reaction has been used to create a library of 2-phenoxy-1,4-naphthoquinone derivatives from 2-bromo-1,4-naphthoquinone and various phenols in the presence of a base. rsc.org This demonstrates a straightforward method for modifying the 2-position of a brominated naphthoquinone, a key structural feature of the target compound.

Chemoenzymatic Approaches to Naphthoquinone Synthesis

Chemoenzymatic synthesis integrates the selectivity of biocatalysts with the practicality of chemical reactions. Enzymes can operate under mild conditions and often provide exquisite regio- and stereoselectivity that is difficult to achieve with traditional chemical methods.

The use of enzymes in modifying naphthoquinones has been demonstrated in the synthesis of novel C-ribosylated naphthoquinones. nih.gov This two-step process utilizes a C-glycosynthase (AlnA) to attach D-ribose-5-phosphate to the polyaromatic aglycone, followed by dephosphorylation by a haloacid dehalogenase (AlnB). nih.gov This enzymatic C-glycosylation has been successfully applied to various naphthoquinone substrates, including 8-chloro-7-methyl juglone, indicating that halogenated naphthoquinones are viable substrates for enzymatic modification. nih.gov

Laccase enzymes have also been employed in the one-pot synthesis of substituted 4-arylamino-1,2-naphthoquinones, showcasing their utility as biocatalysts in forming C-N bonds on the naphthoquinone scaffold. ulisboa.pt These examples underscore the potential of integrating enzymatic steps to construct or functionalize complex naphthoquinones like 2-bromo-8-methoxy-1,4-naphthalenedione, potentially offering greener and more selective synthetic routes.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing byproducts. Key parameters that are often varied include temperature, solvent, catalyst, and reaction time.

In the multi-step synthesis of 2-methoxy-6-bromo-naphthalene, the reaction temperature is maintained between 30 and 60°C. The process utilizes acetic acid or propionic acid as the solvent for both the initial bromination and the subsequent iron-mediated debromination. googleapis.com

For the one-pot synthesis of 2-phenoxy-1,4-naphthoquinones from 2-bromo-1,4-naphthoquinone, different bases and reaction conditions were explored to maximize yields. The use of bases like cesium carbonate (Cs₂CO₃), cesium hydroxide (CsOH), or potassium fluoride on alumina (KF/Al₂O₃) in toluene (B28343) under a nitrogen atmosphere was found to be effective, with yields varying from low to excellent depending on the specific phenol used. rsc.org

The following table summarizes yields for various synthetic methodologies for analogous naphthoquinone compounds, illustrating the outcomes of different reaction optimizations.

ProductSynthetic MethodKey ReagentsYield (%)Reference
7-Hydroxy-5-methyl-1,4-naphthoquinoneOne-Pot Diels-Alder/Decarboxylation-Oxidation4-hydroxy-6-methyl-2-pyrone, 1,4-benzoquinone, TEOA90.2 asianpubs.org
6-Chloro-5-hydroxy-1,4-naphthoquinoneOne-Pot Diels-Alder/Decarboxylation-Oxidation4-chloro-3-hydroxy-2-pyrone, 1,4-benzoquinone, TEOA92.3 asianpubs.org
6,7-DimethylnaphthoquinoneOne-Pot from HydroquinoneHydroquinone, 3,4-dimethyl-1,3-butadiene, HPA-777 scirp.org
2,5,8-Tribromonaphthalene-1,4-dioneMulti-step PCC OxidationTribromodihydronaphthalene-1,4-diol, PCC86 researchgate.net
2-Phenoxy-1,4-naphthoquinoneOne-Pot Nucleophilic Substitution2-bromo-1,4-naphthoquinone, phenol, Cs₂CO₃90 rsc.org
2-Bromo-1,4-naphthoquinoneOxidative Bromination1-naphthol, N-bromosuccinimide78 prepchem.com

Spectroscopic and Structural Elucidation of 1,4 Naphthalenedione, 2 Bromo 8 Methoxy

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. This enhancement allows for the detection of trace amounts of a substance and can provide information about the molecule's orientation on the surface. In studies of similar compounds, like 2-bromo-3-methylamino-1,4-naphthoquinone on silver nanoparticles, the enhancement of specific vibrational modes (such as C=O, C-Br, and amino group vibrations) has been used to deduce the molecule's adsorption orientation. nih.gov For 1,4-Naphthalenedione, 2-bromo-8-methoxy-, a SERS study would likely reveal an intense signal for the carbonyl stretching, suggesting that the molecule orients itself on the silver surface in a "stand-on" position through the oxygen atoms. nih.gov

Table 1: Predicted Characteristic Raman Shifts for 1,4-Naphthalenedione, 2-bromo-8-methoxy-

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Carbonyl StretchC=O1650 - 1680
Aromatic Ring StretchC=C1570 - 1600
Methoxy (B1213986) StretchC-O-C1200 - 1275
Carbon-Bromine StretchC-Br500 - 600

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The 1,4-naphthoquinone (B94277) core is a chromophore, a part of the molecule responsible for its color, due to its extensive π-conjugated system. Compounds containing the 1,4-naphthoquinone moiety typically exhibit characteristic absorption maxima in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net

For 1,4-Naphthalenedione, 2-bromo-8-methoxy-, the UV-Vis spectrum is expected to show distinct absorption bands. One characteristic band for the n→π* transition of the carbonyl groups is expected in the visible region, while more intense bands corresponding to π→π* transitions of the aromatic system are expected in the UV region. The presence of the bromine atom and the methoxy group, which act as auxochromes, can influence the position and intensity of these absorption maxima. The methoxy group, an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths), while the bromo group, with its electron-withdrawing and lone-pair donation capabilities, can have a more complex effect on the spectrum. Theoretical calculations on 1,4-naphthoquinone have been used to predict its electronic spectrum, providing a basis for interpreting experimental results. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for 1,4-Naphthalenedione, 2-bromo-8-methoxy-

Electronic TransitionChromophoreExpected Wavelength (λmax)
π→πNaphthoquinone Ring System~250 - 280 nm
π→πNaphthoquinone Ring System~330 - 350 nm
n→π*Carbonyl Groups (C=O)~400 - 450 nm

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 1,4-Naphthalenedione, 2-bromo-8-methoxy- would provide accurate data on bond lengths, bond angles, and torsion angles. This information would confirm the planarity of the bicyclic naphthoquinone system and reveal the spatial orientation of the bromo and methoxy substituents relative to the ring.

Furthermore, crystallographic analysis elucidates the intermolecular interactions that govern the crystal packing, such as van der Waals forces, dipole-dipole interactions, and potential non-classical hydrogen bonds. In the crystal structures of related 2-amino-1,4-naphthoquinone derivatives, both intra- and intermolecular hydrogen bonds have been observed to play a significant role in the solid-state architecture. researchgate.net Analysis of the crystal structure would also reveal details about how the molecules arrange themselves in the unit cell, which can influence the material's bulk properties.

Table 3: Predicted Crystallographic Data for 1,4-Naphthalenedione, 2-bromo-8-methoxy-

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C=O Bond Length~1.22 Å
C-Br Bond Length~1.90 Å
C-O (methoxy) Bond Length~1.36 Å
Intermolecular InteractionsVan der Waals forces, π-π stacking

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, and halogens) present in a compound. For 1,4-Naphthalenedione, 2-bromo-8-methoxy-, this analysis is crucial for verifying its elemental composition and assessing its purity. The experimentally determined percentages of carbon, hydrogen, and bromine are compared against the theoretical values calculated from its molecular formula, C₁₁H₇BrO₃. A close agreement between the experimental and theoretical values, typically within ±0.4%, confirms the identity and purity of the synthesized compound. This technique is routinely cited in the characterization of new naphthoquinone derivatives. researchgate.net

Table 4: Elemental Composition of 1,4-Naphthalenedione, 2-bromo-8-methoxy- (C₁₁H₇BrO₃)

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Mass %
CarbonC12.011132.12149.48%
HydrogenH1.0087.0562.64%
BromineBr79.90479.90429.92%
OxygenO15.99947.99717.97%
Total 267.078 100.00%

Investigation of Tautomeric Forms and Dynamic Equilibria

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The study of tautomerism is important in understanding the reactivity and biological activity of quinone systems. While 1,4-Naphthalenedione, 2-bromo-8-methoxy- is expected to exist predominantly in the 1,4-dione form, the influence of its substituents on the electronic structure of the quinone system warrants investigation.

Studies on substituted naphthazarins (5,8-dihydroxy-1,4-naphthoquinones) have shown that substituents can significantly influence tautomeric equilibria. nih.govacs.org Although the target compound lacks the hydroxyl groups necessary for the classic keto-enol tautomerism seen in naphthazarins, the electron-donating methoxy group and the electron-withdrawing bromo group can affect the electron density distribution within the molecule. Advanced techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures, could be employed to investigate any potential dynamic equilibria or the existence of minor tautomeric forms under specific conditions, though the 1,4-dione structure is expected to be overwhelmingly stable. The stability of dione tautomers has been found to increase in larger fused aromatic systems. nih.gov

Computational and Theoretical Studies on 1,4 Naphthalenedione, 2 Bromo 8 Methoxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For a substituted naphthoquinone, these calculations can elucidate how the bromo and methoxy (B1213986) groups modulate the electronic features of the parent ring system.

Density Functional Theory (DFT) is a robust method used to determine the ground-state electronic structure and equilibrium geometry of a molecule. The process involves selecting a functional and a basis set to approximate the solution to the Schrödinger equation. For molecules of this type, hybrid functionals like B3LYP or range-separated functionals such as ωB97XD are often employed with a Pople-style basis set like 6-311++G(2d,2p) to accurately account for both local and long-range electronic effects. uwr.edu.pl

The primary outputs of a DFT geometry optimization for 1,4-Naphthalenedione, 2-bromo-8-methoxy- would be the precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation. This data reveals the extent of bond fixation, ring planarity, and the spatial orientation of the substituents. Analysis of the electronic output, such as Hirshfeld atomic charges, would quantify the electron distribution, highlighting the electrophilic nature of the quinone carbons and the nucleophilic character of the oxygen atoms. uwr.edu.pl

Table 1: Illustrative Geometric Parameters from DFT Optimization This table shows the type of data that would be generated from a DFT geometry optimization of 1,4-Naphthalenedione, 2-bromo-8-methoxy-. The values would reveal the influence of the substituents on the molecular frame.

ParameterAtoms InvolvedDescription of Expected Findings
Bond Length (Å)C=OCalculated length would indicate the degree of double bond character, influenced by conjugation and hydrogen bonding potential.
Bond Length (Å)C-BrThe bond length would reflect the electronic interaction between the bromine atom and the quinone ring.
Bond Length (Å)C8-O(methoxy)This length indicates the strength of the bond and the resonance effect of the methoxy group with the aromatic ring.
Dihedral Angle (°)C7-C8-O-C(methyl)This angle would define the orientation of the methoxy group relative to the plane of the naphthalene (B1677914) ring, revealing any steric hindrance.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited states of molecules. Performed on the DFT-optimized geometry, TD-DFT calculations yield the energies of electronic transitions and their corresponding oscillator strengths. This information is used to predict the molecule's UV-Visible absorption spectrum.

For 1,4-Naphthalenedione, 2-bromo-8-methoxy-, the calculations would identify key transitions, such as the n → π* transitions associated with the carbonyl lone pairs and the π → π* transitions within the aromatic system. The positions and intensities of these predicted absorption bands are critical for understanding the compound's color, photostability, and potential for use in photochemical applications. Methodological failures in standard functionals that underestimate core excitation energies can be addressed with short-range corrected functionals. nih.gov

Molecular Orbital Analysis

The frontier molecular orbitals (FMOs) are central to the modern understanding of chemical reactivity. Their energies and spatial distributions determine how a molecule interacts with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO is the region from which an electron is most easily donated (nucleophilic), while the LUMO is the region that most readily accepts an electron (electrophilic).

In 1,4-Naphthalenedione, 2-bromo-8-methoxy-, DFT calculations would visualize these orbitals. It is expected that the HOMO would be primarily located on the electron-rich benzene (B151609) ring, particularly influenced by the electron-donating methoxy group. Conversely, the LUMO is expected to be distributed across the electron-deficient quinone ring, with significant contributions from the carbonyl carbons and the C2-C3 double bond. uwr.edu.pl The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

Table 2: Key Reactivity Descriptors from FMO Analysis These parameters, calculated from HOMO and LUMO energies, provide a quantitative assessment of the molecule's reactivity profile.

DescriptorFormulaSignificance for the Molecule
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron; indicates the molecule's tendency to act as an electron donor.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added; indicates the molecule's tendency to act as an electron acceptor.
Chemical Hardness (η)η ≈ (E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution. A larger value implies greater stability and lower reactivity.
Electrophilicity Index (ω)ω = μ² / (2η) where μ = -(I+A)/2Quantifies the molecule's ability to act as an electrophile. Substituted naphthoquinones are generally good electrophiles. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov

For 1,4-Naphthalenedione, 2-bromo-8-methoxy-, an MD simulation would provide insights into its conformational flexibility, particularly the rotation of the methoxy group. More importantly, MD simulations are used to study intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water) or with a biological macromolecule like a protein, one can observe how it interacts with its environment. researchgate.net This is crucial for predicting properties like solubility and for understanding potential mechanisms of biological activity, where the molecule might bind to an enzyme's active site. Force fields such as CHARMM and GAFF are commonly used for these types of simulations. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates.

Prediction of Binding Energies and Modes

While specific molecular docking studies on 1,4-naphthalenedione, 2-bromo-8-methoxy- are not extensively documented, research on analogous compounds provides significant insights into potential binding energies and modes. For instance, molecular docking studies on other 1,4-naphthoquinone (B94277) derivatives have revealed their ability to interact favorably with the active sites of various protein targets. The binding energy, a measure of the affinity between a ligand and a protein, is a key predictor of a compound's potential efficacy.

In a study involving 2-methyl-1,4-naphthoquinone, a binding energy of –7.2 kcal/mol was reported with the breast cancer-related protein 1M17, indicating a strong and favorable interaction. researchgate.net Similarly, investigations into 2-(4-methoxyanilino)naphthalene-1,4-dione binding to human serum albumin (HSA) showed a low binding affinity of -7.15 kcal/mol, suggesting preferential binding to subdomain IIA. nih.gov For a series of 1,4-naphthoquinone derivatives targeting the clathrin terminal domain, binding energies were found to be influenced by the specific binding pocket, with a notable contribution from electrostatic interactions. mdpi.com These examples suggest that the 1,4-naphthalenedione core can effectively anchor within protein binding sites.

The binding mode of these derivatives often involves the planar naphthoquinone ring system inserting into hydrophobic pockets of the protein, while the substituents engage in more specific interactions. The bromine and methoxy groups on the 2- and 8-positions of the naphthoquinone ring of the title compound are expected to significantly influence its binding characteristics. The bromine atom, being electron-withdrawing, can alter the electronic distribution of the ring and participate in halogen bonding. The methoxy group can act as a hydrogen bond acceptor.

DerivativeTarget ProteinBinding Energy (kcal/mol)
2-Methyl-1,4-naphthoquinoneBreast cancer-related protein 1M17-7.2
2-(4-Methoxyanilino)naphthalene-1,4-dioneHuman Serum Albumin (Subdomain IIA)-7.15
Bolinaquinone (B1246664)Clathrin Terminal Domain (Site 1)-20.6

This table presents binding energies for related 1,4-naphthoquinone derivatives to illustrate potential interaction strengths.

Identification of Key Amino Acid Residues in Binding Pockets

The specificity of protein-ligand interactions is determined by the formation of bonds with key amino acid residues within the binding pocket. Studies on various 1,4-naphthoquinone derivatives have identified several amino acids that are frequently involved in these interactions.

Hydrogen bonds are a common feature, often involving the carbonyl groups of the naphthoquinone ring. For example, in the interaction of a 2-amino-1,4-naphthoquinone derivative with the Epidermal Growth Factor Receptor (EGFR), hydrogen bonds were formed with the nitrogen atom of Aspartic acid 831 and the oxygen atom of Threonine 830. nih.gov Hydrophobic interactions also play a crucial role, with the aromatic rings of the naphthoquinone scaffold interacting with nonpolar amino acid residues. In the binding of bolinaquinone to the clathrin terminal domain, weak hydrophobic interactions were observed with Phenylalanine 252 and Proline 254. mdpi.com

For 1,4-naphthalenedione, 2-bromo-8-methoxy-, it can be hypothesized that the methoxy group could form hydrogen bonds with polar amino acid residues like serine or threonine. The bromine atom could participate in halogen bonding with electron-donating residues. The aromatic part of the molecule would likely engage in π-π stacking or hydrophobic interactions with aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

Naphthoquinone DerivativeTarget ProteinKey Interacting Amino Acid ResiduesType of Interaction
2-Amino-1,4-naphthoquinone derivativeEGFRAsp831, Thr830Hydrogen Bond
BolinaquinoneClathrin Terminal DomainPhe252, Pro254Hydrophobic Interaction
2-(4-Methoxyanilino)naphthalene-1,4-dioneHuman Serum AlbuminNot specifiedHydrophobic

This table summarizes key amino acid interactions for related 1,4-naphthoquinone derivatives, providing insight into potential binding partners.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted 1,4-Naphthoquinones

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological effects.

Several QSAR studies have been performed on various series of 1,4-naphthoquinone derivatives to elucidate the structural requirements for their anticancer and other biological activities. elsevierpure.comnih.govnih.gov These studies have consistently shown that the cytotoxic activities of 1,4-naphthoquinones are often correlated with their hydrophobicity. nih.gov

The development of a QSAR model for a series of substituted 1,4-naphthoquinones typically involves the calculation of a wide range of molecular descriptors. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Through statistical methods such as multiple linear regression (MLR), a relationship is established between a selection of these descriptors and the observed biological activity.

For instance, a QSAR study on 2-amino-3-chloro-1,4-naphthoquinone derivatives identified descriptors related to mass, electronegativity, and van der Waals volume as being important for their aromatase inhibitory activity. nih.gov Another study on a different set of 1,4-naphthoquinone derivatives found that descriptors of mass, electronegativity, and structural information content were key for their cytotoxic activities. nih.gov

QSAR Study on 1,4-Naphthoquinone DerivativesKey Physicochemical DescriptorsBiological Activity
2-Substituted amino-3-chloro-1,4-naphthoquinonesMass, Electronegativity, van der Waals volume, Structural information contentCytotoxicity
2-Amino-3-chloro-1,4-naphthoquinone derivativesMass, Electronegativity, van der Waals volumeAromatase Inhibition
General 1,4-naphthoquinonesHydrophobicityCytotoxicity

This table showcases influential descriptors from QSAR studies on related 1,4-naphthoquinone derivatives.

In Silico Assessment of Chemical Reactivity, Selectivity, and Stability

In silico methods are increasingly used to predict the chemical reactivity, selectivity, and stability of molecules, providing valuable information that complements experimental studies. These computational approaches can help in understanding degradation pathways and identifying potential liabilities of a drug candidate early in the discovery process.

The chemical reactivity of 1,4-naphthoquinones is largely governed by the electrophilic nature of the quinone ring. A study on 2-bromo-1,4-naphthoquinone demonstrated that the presence of an electron-withdrawing group like bromine increases the efficiency of producing reactive oxygen species (H₂O₂). sigmaaldrich.com This suggests that 1,4-naphthalenedione, 2-bromo-8-methoxy- would also possess significant redox cycling capabilities, a property often linked to the biological activity of quinones.

Computational methods like Density Functional Theory (DFT) can be used to calculate various reactivity descriptors. A study using DFT on bromo- and hydroxy-substituted 1,4-naphthoquinones investigated how substitution patterns influence intramolecular hydrogen bonding and the proton reaction path, which are crucial for understanding their stability and reactivity. mdpi.com

The stability of a molecule can also be assessed in silico by simulating its behavior under different conditions. For 1,4-naphthalenedione, 2-bromo-8-methoxy-, computational studies could predict its susceptibility to hydrolysis or oxidation. The methoxy group might be a site for metabolic demethylation, while the carbon-bromine bond could be subject to reductive dehalogenation.

Computational MethodProperty AssessedKey Findings for Related Naphthoquinones
Redox Cycling AssayChemical Reactivity (ROS production)2-Bromo-1,4-naphthoquinone is more efficient at producing H₂O₂ than 2-methyl-1,4-naphthoquinone. sigmaaldrich.com
Density Functional Theory (DFT)Electronic Structure and StabilitySubstitution with -Br and -OH modulates intramolecular hydrogen bonding and proton transfer energetics. mdpi.com

This table provides examples of in silico assessments of reactivity and stability for related 1,4-naphthoquinone derivatives.

Structure Activity Relationship Sar Studies of Substituted 1,4 Naphthalenediones

Impact of Bromine Substitution at the C-2 Position on Molecular Activity

The presence of a bromine atom at the C-2 position of the 1,4-naphthalenedione ring has a profound influence on the compound's chemical reactivity and subsequent biological activity. Bromine, being a good leaving group, makes the C-2 position susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone in the synthesis of a diverse library of 1,4-naphthalenedione derivatives, where the bromine is displaced by various functional groups to modulate the molecule's properties.

For instance, the reaction of 2-bromo-1,4-naphthoquinone with 8-hydroxyquinoline (B1678124) derivatives has been shown to yield hybrid compounds with enhanced anticancer activity. asm.org The replacement of the bromine atom with an 8-hydroxyquinoline moiety was found to increase the cytotoxicity against several cancer cell lines. asm.org This suggests that while 2-bromo-1,4-naphthoquinone itself may serve as a valuable starting material, its direct biological activity can often be improved upon by substitution at the C-2 position.

The electronic nature of the substituent at C-2 is critical. The 1,4-naphthoquinone (B94277) nucleus is an electron-deficient system, and the introduction of a halogen like bromine further enhances the electrophilicity at the C-2 and C-3 positions. This makes the molecule more prone to react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, which is a proposed mechanism for the cytotoxicity of some naphthoquinones.

CompoundSubstituent at C-2Biological ActivityReference
1,4-Naphthoquinone HBaseline activityGeneral Knowledge
2-Bromo-1,4-naphthoquinone BrStarting material for synthesis, moderate activity asm.org
2-Chloro-1,4-naphthoquinone ClEnhanced larvicidal activity
2-Methyl-1,4-naphthoquinone CH₃Active against some cancer cells nih.gov
2-Hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) OHVaried biological activities, generally less potent than analogs with free C-3 position nih.gov
2-(8-hydroxyquinolinyl)-1,4-naphthoquinone 8-hydroxyquinolineIncreased anticancer activity compared to 2-bromo precursor asm.org

This table illustrates the effect of different substituents at the C-2 position on the biological activity of the 1,4-naphthalenedione scaffold.

Role of Methoxy (B1213986) Group at the C-8 Position in Biological Interactions

The influence of a methoxy group on the benzene (B151609) ring of the naphthoquinone scaffold, specifically at the C-8 position, is significant in determining the molecule's biological profile. The methoxy group is an electron-donating group, which can modulate the electronic properties of the entire ring system. This, in turn, can affect the molecule's redox potential and its ability to interact with biological targets.

Research has indicated that methoxylation at the C-5 and/or C-8 positions can lead to a decrease in activity against yeasts. nih.gov This suggests that for certain biological targets, the presence of a methoxy group in this region may be detrimental to the compound's efficacy. However, in other contexts, it can be beneficial. For example, 2-acetyl-8-methoxy-1,4-naphthoquinone (B10856637) has been shown to have inhibitory activity against the main proteinase of SARS-CoV-2 through hydrogen bonding interactions. nih.gov

The introduction of methoxy groups at positions 5 and 8 in some 1,4-naphthalenedione derivatives has been associated with a loss of binding affinity to certain enzymes, such as mitogen-activated protein kinase kinase 7 (MKK7). researchgate.net This highlights the sensitivity of biological targets to even small structural modifications on the naphthoquinone scaffold.

Compound NameC-8 SubstituentObserved EffectReference
5,8-Dimethoxy-1,4-naphthoquinone derivatives OCH₃Generally less potent bioactivities compared to dihydroxy derivatives mdpi.com
2-Acetyl-8-methoxy-1,4-naphthoquinone OCH₃Inhibitory activity against SARS-CoV-2 main proteinase nih.gov
5-Hydroxy-8-methoxy-1,4-naphthoquinone OCH₃Varied, can be inactive for yeasts nih.gov

This table provides examples of how a methoxy group at the C-8 position (or in combination with C-5) can influence the biological activity of 1,4-naphthalenediones.

Influence of Other Substituents on the Naphthoquinone Scaffold (C-3, C-5, C-6, C-7)

The biological activity of 1,4-naphthalenediones is not only dictated by the substituents at C-2 and C-8 but is also significantly influenced by modifications at other positions on the scaffold.

C-3 Position: The C-3 position is crucial for the molecule's ability to act as an alkylating agent. A free C-3 position is often required for reactivity with nucleophiles. nih.gov Introducing substituents at this position can drastically alter the biological activity. For example, the anticancer activity of some derivatives is dependent on the nature of the substituent at C-3. nih.gov

C-5 Position: The presence of a hydroxyl group at the C-5 position, as seen in the natural product juglone (B1673114), is often associated with significant biological activity. patentdigest.org This hydroxyl group can participate in hydrogen bonding with biological targets and influence the redox properties of the quinone system.

Position of SubstitutionType of SubstituentGeneral Impact on ActivityReference
C-3 Halogens, Amino groups, Alkyl groupsModulates electrophilicity and steric hindrance, crucial for reactivity. nih.govnih.gov
C-5 Hydroxyl, Methoxy groupsOften enhances activity through H-bonding and electronic effects. nih.govpatentdigest.org
C-6 Various functional groupsCan influence antitumor activity, though often less impactful than C-2 or C-5 substitution. nih.gov
C-7 Hydroxyl groupsCan contribute to antimicrobial activity.

This table summarizes the general influence of substituents at various positions on the 1,4-naphthalenedione scaffold.

Correlation between Electronic Structure and Biological Potency

The biological potency of substituted 1,4-naphthalenediones is intrinsically linked to their electronic structure. The quinone moiety is a key feature, enabling the molecule to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cells, a common mechanism for their cytotoxic effects. patentdigest.org

Computational studies, such as those using density functional theory (DFT), have been employed to correlate electronic properties with biological activity. Properties like the energy of the lowest unoccupied molecular orbital (E(LUMO)), vertical electron affinity (VEA), and the global electrophilicity index (ω) are important descriptors. researchgate.net A lower LUMO energy and a higher electron affinity indicate a greater propensity of the molecule to accept an electron, which is crucial for its redox activity.

An analysis of reactivity descriptors has shown that many biologically active 1,4-naphthalenedione derivatives are good electron acceptors and exhibit high reactivity. nih.gov This high reactivity is a double-edged sword, as it is responsible for the desired therapeutic effects but can also lead to off-target toxicity. Therefore, a key aspect of designing new naphthoquinone-based drugs is to fine-tune the electronic properties to achieve selective activity against the target while minimizing adverse effects.

Stereochemical Considerations and Conformational Effects on Activity

While the 1,4-naphthalenedione ring system is largely planar, the substituents attached to it can have specific stereochemical arrangements and conformational preferences that significantly impact biological activity. The three-dimensional shape of a molecule determines how well it can fit into the binding site of a biological target, such as an enzyme or a receptor.

For substituents on the quinone ring, particularly at the C-2 and C-3 positions, their spatial orientation can influence the interaction with the target protein. A study on the conformational fitting of 1,4-naphthoquinone derivatives against Pneumocystis carinii found that the activity was strongest when the substituent at position 3 occupied a specific region in space relative to the naphthoquinone core. nih.gov This highlights that not only the chemical nature but also the 3D positioning of the substituent is critical for activity.

Advanced Derivatives and Hybrid Molecules of 1,4 Naphthalenedione, 2 Bromo 8 Methoxy

Synthesis and Characterization of Novel Conjugates

The synthesis of novel conjugates of 1,4-naphthalenedione derivatives often involves the nucleophilic substitution of the bromo group or addition reactions to the quinone ring. These reactions allow for the covalent linkage of diverse molecular fragments, leading to the creation of hybrid molecules with combined functionalities.

The fusion of the naphthoquinone core with various heterocyclic systems is a prominent strategy in medicinal chemistry to create hybrid molecules with potentially synergistic or novel therapeutic activities. While direct studies on 1,4-naphthalenedione, 2-bromo-8-methoxy- are limited, research on analogous 2-bromo-1,4-naphthoquinone provides insights into feasible synthetic routes.

Quinoline (B57606) Hybrids: The synthesis of 1,4-naphthoquinone (B94277) hybrids with 8-hydroxyquinoline (B1678124) moieties has been achieved by treating 2-bromo-1,4-naphthoquinone with the corresponding 8-hydroxyquinoline in the presence of potassium tert-butoxide and toluene (B28343) at reflux. mdpi.com This reaction results in the formation of new derivatives with the quinoline scaffold attached to the naphthoquinone core. mdpi.com This method could potentially be adapted for 1,4-naphthalenedione, 2-bromo-8-methoxy- to produce its quinoline conjugates.

Thiazole (B1198619) Hybrids: Thiazole-based stilbene (B7821643) analogs have been designed and synthesized, demonstrating the versatility of the thiazole ring in constructing complex molecules. rsc.org These synthetic strategies could be explored for the conjugation of a thiazole moiety to the 1,4-naphthalenedione, 2-bromo-8-methoxy- scaffold.

Triazole Hybrids: 1,4-Naphthoquinone derivatives linked to 1,2,3-triazole have been designed and synthesized as potential kinase inhibitors. nih.gov The synthesis often involves click chemistry, a highly efficient and versatile reaction, to connect the naphthoquinone and triazole rings. researchgate.net This approach offers a promising route for the creation of 1,4-naphthalenedione, 2-bromo-8-methoxy-triazole hybrids.

Pyrimidine (B1678525) Hybrids: The synthesis of pyrimidine-linked naphthoquinone-fused pyrroles has been reported through iodine-mediated multicomponent reactions. rsc.org This demonstrates the feasibility of incorporating pyrimidine moieties into naphthoquinone structures to generate complex hybrid molecules. rsc.org

A summary of representative synthetic approaches for naphthoquinone-heterocycle hybrids is presented in the table below.

Heterocyclic ScaffoldSynthetic ApproachStarting NaphthoquinoneReference
Quinoline Reaction with 8-hydroxyquinoline in the presence of potassium tert-butoxide and toluene.2-bromo-1,4-naphthoquinone mdpi.com
Thiazole Cyclization reactions to form the thiazole ring, followed by further modifications.Not specified for direct conjugation rsc.org
Triazole Click chemistry (copper-catalyzed azide-alkyne cycloaddition).Various naphthoquinone precursors nih.govresearchgate.net
Pyrimidine Iodine-mediated multicomponent reactions.2-amino-1,4-naphthoquinone rsc.org

This table summarizes general synthetic strategies for naphthoquinone-heterocycle hybrids, which may be adaptable for 1,4-Naphthalenedione, 2-bromo-8-methoxy-.

The conjugation of the naphthoquinone scaffold with biologically relevant molecules such as amines, amino acids, sugars, and terpenoids can enhance bioavailability, and target specificity, and introduce new biological activities.

Amine Conjugates: The synthesis of 2-amino-1,4-naphthoquinones can be achieved through the reaction of 1,4-naphthoquinone with various amines. rsc.orgrsc.orgscielo.br These reactions can be catalyzed by various reagents and conditions, offering a range of methods to introduce amino groups to the naphthoquinone core. rsc.orgrsc.orgscielo.br

Amino Acid Conjugates: Amino acid derivatives of naphthoquinones have been synthesized and evaluated as proteasome inhibitors. nih.gov The synthesis typically involves the coupling of amino acids to the naphthoquinone scaffold, often through a linker. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for the synthesis of naphthoquinone-amino acid derivatives. nih.gov

Sugar Conjugates: Novel carbohydrate-based naphthoquinones have been synthesized and evaluated for their cytotoxic activities. ufc.br The synthesis of these glycoconjugates can be achieved through various methods, including cycloaddition reactions between glycosyl azides and 1,4-naphthoquinone. ufc.br The linkage of a glucose moiety to the 1,4-naphthoquinone scaffold has been explored to target the Warburg effect in cancer cells. nih.gov

Terpenoid Hybrids: The synthesis of new diterpenylquinones has been reported, combining a diterpene diacid and a naphthoquinone. mdpi.com These syntheses demonstrate the feasibility of creating hybrid molecules that merge the structural features of terpenoids and naphthoquinones. mdpi.com

The following table outlines some of the approaches for linking biologically relevant moieties to the naphthoquinone scaffold.

MoietySynthetic ApproachStarting NaphthoquinoneReference
Amines Oxidative coupling amination with various amines.1,4-naphthoquinone rsc.orgrsc.orgscielo.br
Amino Acids Coupling reactions, often involving linkers and microwave assistance.1,4-naphthoquinone and 2,3-dichloronaphthoquinone nih.govnih.gov
Sugars Cycloaddition reactions with glycosyl azides or substitution reactions with mercaptoglucose.1,4-naphthoquinone ufc.brnih.gov
Terpenoids Esterification reactions between a diterpene diacid and a naphthoquinone derivative.Lapachol (a naturally occurring naphthoquinone) mdpi.com

This table presents general synthetic strategies that could potentially be applied to 1,4-Naphthalenedione, 2-bromo-8-methoxy-.

Chalcone (B49325) Hybrids: Novel naphthoquinone-based chalcones have been synthesized by reacting 3-bromo-nor-β-lapachone with amino-chalcones. inca.gov.br Another approach involves the nucleophilic substitution reaction of aminochalcones with 2,3-dichloro-1,4-naphthoquinone. acs.orgnih.gov These methods provide pathways to hybrid molecules that combine the structural features of both naphthoquinones and chalcones. inca.gov.bracs.orgnih.gov

Podophyllotoxin (B1678966) Hybrids: A series of novel podophyllotoxin-naphthoquinone compounds have been synthesized using microwave-assisted four-component reactions of 2-hydroxy-1,4-naphthoquinone (B1674593), aromatic benzaldehydes, tetronic acid, and ammonium (B1175870) acetate (B1210297). nih.gov Another strategy involves the one-pot condensation of 3,4-methylenedioxyaniline, an aldehyde, and 2-hydroxy-1,4-naphthoquinone to create 4-aza-podophyllotoxin hybrids. nih.govrsc.org

The table below summarizes the design and synthesis approaches for these specific hybrids.

Hybrid TypeSynthetic ApproachStarting NaphthoquinoneReference
Chalcone Reaction of a bromo-naphthoquinone derivative with amino-chalcones.3-bromo-nor-β-lapachone inca.gov.br
Chalcone Nucleophilic substitution of a dichloro-naphthoquinone with aminochalcones.2,3-dichloro-1,4-naphthoquinone acs.orgnih.gov
Podophyllotoxin Microwave-assisted four-component reaction.2-hydroxy-1,4-naphthoquinone nih.gov
4-Aza-podophyllotoxin One-pot three-component condensation.2-hydroxy-1,4-naphthoquinone nih.govrsc.org

These synthetic strategies, while not specific to 1,4-Naphthalenedione, 2-bromo-8-methoxy-, offer potential routes for the creation of its chalcone and podophyllotoxin hybrids.

Investigation of Modified Naphthoquinone Scaffolds for Tuned Properties

The modification of the 1,4-naphthoquinone scaffold is a key strategy for tuning the biological and physicochemical properties of the resulting compounds. The introduction of different substituents can significantly impact factors such as redox potential, lipophilicity, and interaction with biological targets. nih.gov

Research has shown that different substitution patterns on the naphthoquinone moiety, including the position of hydroxyl groups, can play a crucial role in the observed biological activity. nih.gov The introduction of nitrogenous radicals has also been explored to enhance the antimicrobial activity of naphthoquinones. nih.gov

Biosynthesis and Natural Occurrence of Brominated and Methoxylated 1,4 Naphthoquinones

Identification from Natural Sources (Plants, Fungi, Bacteria)

Brominated and methoxylated 1,4-naphthoquinones are a class of secondary metabolites that have been isolated from a diverse array of natural sources. Their presence is particularly notable in marine environments, where the higher concentration of bromide in seawater likely contributes to the prevalence of brominated organic compounds.

Plants: Higher plants are a rich source of 1,4-naphthoquinones, many of which are hydroxylated and methoxylated. For instance, 2-methoxy-1,4-naphthoquinone (B1202248) has been identified in species of the genus Impatiens, such as Impatiens glandulifera (Himalayan balsam). dntb.gov.uanih.gov Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a well-known allelochemical, is found in black walnut (Juglans nigra) and pecan (Carya illinoensis). dntb.gov.ua While brominated naphthoquinones are less common in terrestrial plants, the enzymatic machinery for halogenation exists in some plant species.

Fungi: The fungal kingdom is a prolific producer of diverse secondary metabolites, including various quinones. Fungi possess a wide range of enzymes, including halogenases, capable of modifying core molecular scaffolds. nih.gov Although specific examples of 2-bromo-8-methoxy-1,4-naphthalenedione from fungi are not documented, the capacity to produce halogenated and methoxylated aromatic compounds is well-established in various fungal species. nih.govresearchgate.net

Marine Organisms: Marine sponges, particularly those of the order Verongida, are renowned for producing a vast array of brominated metabolites, including bromotyrosine derivatives which can serve as precursors to more complex molecules. nih.govnih.govmdpi.com The isolation of numerous brominated compounds from sponges like Aplysina and Ianthella species underscores the significant role of halogenation in marine natural product chemistry. nih.govnih.gov While a direct match for 2-bromo-8-methoxy-1,4-naphthalenedione is not reported, the structural motifs are consistent with compounds found in the marine environment.

Natural SourceOrganism ExampleRelated Compound(s)
PlantsImpatiens glandulifera2-methoxy-1,4-naphthoquinone
PlantsJuglans nigraJuglone (5-hydroxy-1,4-naphthoquinone)
Marine SpongesAplysina speciesVarious brominated tyrosine derivatives
FungiCaldariomyces fumagoCaldariomycin (contains chlorine)

Elucidation of Biosynthetic Pathways Leading to the 1,4-Naphthoquinone (B94277) Core

The biosynthesis of the fundamental 1,4-naphthoquinone skeleton proceeds through several established metabolic routes. The specific pathway utilized often depends on the organism.

The o-succinylbenzoate (OSB) pathway is a primary route for the biosynthesis of 1,4-naphthoquinones, particularly in plants and some bacteria. This pathway utilizes chorismate, a key intermediate of the shikimate pathway, and isobutyrate. The key intermediate, o-succinylbenzoate, is formed from the reaction of chorismate and succinyl-CoA. This pathway is responsible for the biosynthesis of phylloquinone (vitamin K1) and menaquinone (vitamin K2). It is also the pathway that leads to the formation of juglone in black walnut. dntb.gov.uanih.gov

The biosynthesis of juglone from the OSB pathway involves the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA), which is then decarboxylated to form 1,4-naphthoquinone. Subsequent hydroxylation leads to the formation of juglone. nih.gov It is conceivable that a similar pathway could lead to a hydroxylated precursor that is subsequently brominated and methoxylated.

The acetate-polymalonate pathway is another major route for the biosynthesis of aromatic compounds, including naphthoquinones, particularly in fungi and some bacteria. This pathway involves the head-to-tail condensation of acetate (B1210297) and malonate units to form a polyketide chain. This polyketide chain then undergoes cyclization and aromatization to form the naphthoquinone scaffold. Fungal polyketide synthases (PKSs) are the enzymes responsible for catalyzing these reactions.

This pathway is known to produce a wide variety of aromatic structures, and the subsequent modification of the polyketide-derived core by tailoring enzymes, such as halogenases and methyltransferases, can lead to a diverse array of final products.

In addition to the OSB and acetate-polymalonate pathways, other metabolic routes can contribute to the formation of the 1,4-naphthoquinone core. For example, some bacteria utilize a futalosine (B117586) pathway for menaquinone biosynthesis. Furthermore, in some organisms, precursors from different pathways can be combined to form hybrid natural products.

Enzymatic Formation of Halogenated and Alkoxylated Naphthoquinones in Biological Systems

The final structure of a natural product like 2-bromo-8-methoxy-1,4-naphthalenedione is determined by the action of tailoring enzymes that modify the core naphthoquinone scaffold. The introduction of bromine and a methoxy (B1213986) group are key steps in this process.

Enzymatic Halogenation: The incorporation of halogen atoms into organic molecules is catalyzed by a class of enzymes known as halogenases. These enzymes are broadly classified based on their mechanism and cofactor requirements.

Flavin-dependent halogenases: These enzymes are commonly found in bacteria and fungi and utilize a reduced flavin cofactor (FADH2) and molecular oxygen to generate a hypohalous acid (e.g., HOBr), which then acts as the halogenating agent. rsc.org These enzymes can exhibit high regioselectivity, meaning they can direct the halogen to a specific position on the aromatic ring.

Heme-dependent and Vanadium-dependent haloperoxidases: These enzymes use hydrogen peroxide to oxidize halide ions, generating a reactive halogenating species. nih.gov While they are effective at halogenation, they often exhibit lower regioselectivity compared to flavin-dependent halogenases. nih.gov

The bromination of the 1,4-naphthoquinone ring at the C-2 position would likely be catalyzed by a specific halogenase that recognizes the naphthoquinone substrate.

Enzymatic Alkoxylation (Methoxylation): The addition of a methoxy group is typically catalyzed by methyltransferase enzymes. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The reaction involves the transfer of the methyl group from SAM to a hydroxyl group on the substrate, forming a methoxy group. The biosynthesis of methoxylated alkaloids like quinine (B1679958) involves the O-methylation of a hydroxylated precursor. mpg.de Therefore, the formation of the 8-methoxy group in 2-bromo-8-methoxy-1,4-naphthalenedione would likely follow the hydroxylation of the C-8 position of the naphthoquinone ring, followed by the action of a specific O-methyltransferase.

The hypothetical biosynthetic sequence for 2-bromo-8-methoxy-1,4-naphthalenedione would likely involve the initial formation of the 1,4-naphthoquinone core via either the OSB or acetate-polymalonate pathway. This core would then be hydroxylated at the 8-position, followed by methylation to form 8-methoxy-1,4-naphthoquinone. The final step would be the regioselective bromination at the 2-position by a halogenase. The precise order of these tailoring steps can vary between different biosynthetic pathways.

Future Research Directions and Translational Perspectives for 1,4 Naphthalenedione, 2 Bromo 8 Methoxy

Elucidation of Novel Molecular Targets and Binding Sites

A foundational step in the development of any potential therapeutic agent is the identification of its molecular targets. For 1,4-Naphthalenedione, 2-bromo-8-methoxy- , this remains a key area for future exploration. The vast body of research on analogous naphthoquinones provides a logical starting point. For instance, enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) are known targets for many 1,4-naphthoquinone (B94277) derivatives, where they can induce futile redox cycling or act as substrates for bioactivation. nih.gov Studies on hybrid molecules of 2-bromo-1,4-naphthoquinone have demonstrated interaction with the NQO1 enzyme, suggesting that the core bromo-naphthoquinone structure is amenable to such binding. nih.gov

Future research should employ a combination of computational and experimental approaches. Molecular docking studies, similar to those conducted on the related compound 2-acetyl-8-methoxy-1,4-naphthoquinone (B10856637) , could predict the binding affinity and specific interactions of 1,4-Naphthalenedione, 2-bromo-8-methoxy- with a panel of potential protein targets, including NQO1, DNA topoisomerases, and various kinases. nih.govnih.gov These in silico predictions must then be validated through in vitro binding assays and enzyme inhibition studies to confirm direct interactions and determine binding kinetics. Furthermore, unbiased approaches like thermal proteome profiling or chemical proteomics could reveal entirely novel, unanticipated binding partners within the cellular proteome.

Development of Highly Selective Synthetic Methodologies

The availability of pure, well-characterized compounds is a prerequisite for any meaningful biological or preclinical study. Currently, a standardized, high-yield synthesis for 1,4-Naphthalenedione, 2-bromo-8-methoxy- is not established in the literature. Future efforts must focus on developing robust and selective synthetic routes.

Several strategies can be envisioned based on established organic chemistry principles and existing methods for related compounds:

Multi-step synthesis from a substituted naphthalene (B1677914): One potential route could begin with a precursor like 1-methoxy-naphthalene , followed by regioselective bromination and subsequent oxidation to form the quinone ring.

Modification of existing naphthoquinones: An alternative approach could start with a commercially available or readily synthesized naphthoquinone. For example, methods exist for the synthesis of 2-bromo-1,4-naphthoquinone from 1-naphthol (B170400). prepchem.com Subsequent introduction of a methoxy (B1213986) group at the C-8 position would be required, a step that presents a significant challenge due to the reactivity of the quinone system and the need for high regioselectivity. Another possibility involves the nucleophilic substitution of 2-methoxy-1,4-naphthoquinone (B1202248) with a bromine source. semanticscholar.org

Developing a synthetic methodology that is efficient, scalable, and provides high purity is crucial for producing the quantities of material needed for comprehensive biological evaluation.

Applications as Molecular Probes and Biochemical Tools in Research

The inherent chemical properties of the naphthoquinone scaffold make it an attractive candidate for the development of molecular probes. nih.gov The conjugated ring system often possesses fluorescent properties that can be modulated by the local environment or by binding events. The specific substitution pattern of 1,4-Naphthalenedione, 2-bromo-8-methoxy- , with its electron-withdrawing bromine atom and electron-donating methoxy group, is expected to confer distinct electronic and spectroscopic properties.

Future research should explore the potential of this compound as a research tool. Investigations could focus on:

Fluorescent Probes: Characterizing the intrinsic fluorescence of the compound and how it changes upon interaction with biomolecules or alterations in the cellular redox state. This could lead to probes for specific enzymes or for monitoring oxidative stress.

Affinity-Based Probes: Derivatizing the molecule to incorporate a reactive group or a reporter tag, enabling its use in activity-based protein profiling (ABPP) to identify and label specific enzyme targets in complex biological samples.

Exploration of New Mechanistic Pathways in Cellular Processes

The biological effects of naphthoquinones are often multifaceted, stemming from their ability to undergo redox cycling and to act as Michael acceptors. nih.gov A critical research direction is to delineate the precise mechanistic pathways through which 1,4-Naphthalenedione, 2-bromo-8-methoxy- exerts its effects on cells.

Key areas of investigation should include:

Redox Cycling and ROS Production: Quantifying the compound's ability to generate reactive oxygen species (ROS) through interaction with cellular reductases. The presence of an electron-withdrawing bromine atom on the quinone ring has been shown to enhance the efficiency of H₂O₂ production in 2-bromo-1,4-naphthoquinone compared to other derivatives. sigmaaldrich.com The interplay of this with the electron-donating 8-methoxy group would be a novel aspect to investigate.

Interaction with Cellular Thiols: Assessing the compound's reactivity with key cellular nucleophiles like glutathione (B108866) (GSH). The depletion of GSH can disrupt cellular redox homeostasis and is a known consequence of exposure to some quinones. sigmaaldrich.com

Modulation of Signaling Pathways: Investigating the impact on major cellular signaling pathways. Naphthoquinones are known to affect pathways such as the Nrf2 antioxidant response, NF-κB inflammatory signaling, and various protein kinase cascades. nih.gov Determining how 1,4-Naphthalenedione, 2-bromo-8-methoxy- influences these networks is essential to understanding its cellular impact.

DNA Interaction: Evaluating the potential for the compound to intercalate into DNA or to inhibit enzymes involved in DNA metabolism, such as topoisomerases, which is a mechanism shared by some quinone-based anticancer agents. researchgate.net

Rational Design Strategies for Derivatization to Optimize Specific Interactions

The 1,4-Naphthalenedione, 2-bromo-8-methoxy- core scaffold provides a versatile platform for chemical derivatization. Rational design, guided by structure-activity relationship (SAR) studies, can be employed to optimize its properties for a desired biological effect. rsc.org

Future synthetic chemistry efforts should focus on creating a library of analogs by modifying specific positions on the molecule:

Substitution at C-2: The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. A variety of amines, thiols, or other nucleophiles could be introduced at this position to explore how different functional groups impact target binding and biological activity. researchgate.net

Modification of the Methoxy Group: The methoxy group at C-8 could be demethylated to a hydroxyl group or converted to longer alkoxy chains to probe the importance of this region for target interaction.

Substitution at C-3: The C-3 position is also amenable to modification, often through Michael addition reactions, further expanding the chemical diversity of the compound library.

Each new derivative would need to be tested in relevant biological assays to build a comprehensive SAR profile, guiding the design of next-generation compounds with improved potency and selectivity.

Bridging Theoretical Predictions with Experimental Validation in Preclinical Studies

A modern approach to drug discovery integrates computational modeling with experimental validation. For 1,4-Naphthalenedione, 2-bromo-8-methoxy- , this paradigm will be essential for efficiently advancing it through the preclinical pipeline.

A proposed workflow would involve:

In Silico Screening: Using the compound's structure for virtual screening against libraries of known protein targets to generate hypotheses about its mechanism of action. nih.gov

Molecular Dynamics Simulations: Simulating the behavior of the compound within the binding pocket of a predicted target to assess the stability of the interaction and identify key binding residues.

In Vitro Validation: Synthesizing the compound and testing the computational predictions using biochemical and cell-based assays (e.g., enzyme inhibition, cellular proliferation, pathway activation).

Iterative Optimization: Using the experimental data to refine the computational models and guide the rational design of improved derivatives (as described in section 9.5).

This continuous loop between theoretical prediction and experimental validation accelerates the discovery process and increases the likelihood of identifying compounds with promising preclinical profiles.

Proposed Research Plan Summary

Research Area Objective Key Methodologies
9.1. Molecular Target Elucidation Identify and validate the direct molecular targets.Molecular Docking, Chemical Proteomics, In Vitro Binding Assays, Enzyme Kinetics.
9.2. Synthetic Methodology Develop a robust, high-yield synthesis.Multi-step organic synthesis, Reaction optimization, Spectroscopic characterization (NMR, MS).
9.3. Molecular Probe Application Explore use as a tool for biochemical research.Fluorescence Spectroscopy, Confocal Microscopy, Activity-Based Protein Profiling (ABPP).
9.4. Mechanistic Pathway Exploration Delineate the compound's mechanism of action in cells.ROS detection assays, Glutathione depletion assays, Western Blotting, Reporter Gene Assays.
9.5. Rational Derivatization Create analogs with improved potency and selectivity.Structure-Activity Relationship (SAR) studies, Parallel synthesis, Nucleophilic substitution.
9.6. Theoretical & Experimental Bridge Integrate computation and experimentation for preclinical advancement.Virtual Screening, Molecular Dynamics, In Vitro/In Cellulo Assays, Iterative design-synthesize-test cycles.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-8-methoxy-1,4-naphthalenedione, and how can reaction conditions be optimized?

The synthesis of brominated naphthoquinones often involves electrophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling (using brominated precursors and boronic acids) can introduce aryl/alkyl groups . To install the bromine and methoxy groups, sequential functionalization may be required:

  • Bromination : Use N-bromosuccinimide (NBS) in acidic or radical-initiated conditions to selectively brominate the naphthalene ring.
  • Methoxylation : Employ nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling) at the 8-position.
    Optimization should focus on temperature, solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., Pd for cross-coupling). Purity can be verified via HPLC and melting point analysis .

Q. How can the structure of 2-bromo-8-methoxy-1,4-naphthalenedione be characterized using spectroscopic methods?

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm). Coupling patterns reveal substitution positions.
    • ¹³C NMR : Quinone carbonyls appear at δ 180–190 ppm; bromine causes deshielding of adjacent carbons.
  • IR : C=O stretches (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ for C₁₁H₇BrO₃) .

Q. What are the key physicochemical properties influencing its reactivity in biological systems?

  • Redox Potential : Cyclic voltammetry (CV) can quantify quinone reduction potentials, which correlate with pro-oxidant activity in cells .
  • Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility for in vitro assays. LogP values predict membrane permeability .
  • Stability : Monitor degradation under UV light or varying pH using UV-Vis spectroscopy. Methoxy groups may enhance stability compared to hydroxyl analogs .

Q. How does the compound interact with common biochemical reagents (e.g., thiols, enzymes)?

Quinones undergo redox cycling with NADPH-dependent enzymes (e.g., NAD(P)H:quinone oxidoreductase 1), generating reactive oxygen species (ROS). Thiols (e.g., glutathione) can form conjugates, reducing toxicity. Use spectrophotometric assays (e.g., DTNB for thiol depletion) to track interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and electronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31+G(d) level to predict HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. These correlate with electron-transfer efficiency and binding affinity .
  • Docking Studies : Simulate interactions with targets like DNA topoisomerases or kinases using AutoDock Vina. Focus on hydrogen bonding (methoxy oxygen) and halogen bonding (bromine) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antioxidant effects)?

  • Dose-Response Analysis : Use MTT assays across a concentration range (nM–μM) to identify biphasic effects (pro-survival at low doses, toxic at high doses).
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to delineate pathways (e.g., Nrf2 activation vs. mitochondrial apoptosis) .
  • Control Experiments : Compare with analogs lacking bromine/methoxy groups to isolate substituent effects .

Q. How does the bromine substituent influence regioselectivity in further derivatization (e.g., nucleophilic addition)?

Bromine’s electron-withdrawing effect directs nucleophiles to the para position relative to itself. For example:

  • Michael Addition : Thiols attack the β-position of the quinone, forming stable adducts.
  • Cross-Coupling : Bromine can be replaced via Buchwald-Hartwig amination or Ullmann reactions for amine/aryl derivatives .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., cell lysates, environmental samples)?

  • Sample Prep : Solid-phase extraction (SPE) with C18 cartridges improves recovery from biological fluids.
  • Analytical Methods : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Use deuterated internal standards (e.g., d₃-brominated analog) to correct matrix effects .
  • Interference Mitigation : Optimize chromatographic separation (e.g., gradient elution) to resolve co-eluting metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.